An In-depth Technical Guide to the Target of M8891
An In-depth Technical Guide to the Target of M8891
For Researchers, Scientists, and Drug Development Professionals
Abstract
M8891 is a potent, selective, and orally bioavailable small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3] This enzyme plays a crucial role in the post-translational modification of proteins, and its inhibition has been identified as a promising therapeutic strategy in oncology.[4][5] M8891 exhibits a reversible mechanism of action and has demonstrated significant anti-angiogenic and anti-tumoral activities in preclinical models.[2][5] This document provides a comprehensive technical overview of M8891, focusing on its target, mechanism of action, and the experimental methodologies used to characterize its activity.
Target Identification and Mechanism of Action
The primary molecular target of M8891 is Methionine Aminopeptidase 2 (MetAP2) , a metalloenzyme responsible for cleaving the N-terminal methionine from nascent polypeptide chains.[4][5] M8891 is a highly selective inhibitor of MetAP2, showing minimal activity against the related MetAP1 isoform.[6]
The mechanism of action of M8891 is through the reversible inhibition of MetAP2's enzymatic activity.[2] By binding to the active site of MetAP2, M8891 prevents the processing of key protein substrates, leading to a cascade of downstream effects that ultimately inhibit cell proliferation and angiogenesis.[4][5] A key pharmacodynamic biomarker of M8891 activity is the accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α), a known substrate of MetAP2.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for M8891.
Table 1: Biochemical and Cellular Activity of M8891
| Parameter | Value | Cell Line/System | Reference(s) |
| MetAP2 IC50 | 54 nM | Recombinant Human MetAP2 | [6] |
| MetAP2 Ki | 4.33 nM | Recombinant Human MetAP2 | [6] |
| MetAP1 IC50 | >10 µM | Recombinant Human MetAP1 | [6] |
| HUVEC Proliferation IC50 | 20 nM | Human Umbilical Vein Endothelial Cells | [6] |
Table 2: In Vitro Anti-proliferative Activity of M8891 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.1 - 1.0 |
| HT1080 | Fibrosarcoma | 0.1 - 1.0 |
| U87MG | Glioblastoma | 0.1 - 1.0 |
| Caki-1 | Renal Cell Carcinoma | 1.0 - 10 |
| Note: | This table represents a subset of the 16 cell lines tested. A graphical representation of the full panel is available in the cited literature. |
Signaling Pathways and Experimental Workflows
M8891 Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway affected by M8891.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines the typical workflow for evaluating the anti-tumor efficacy of M8891 in a mouse xenograft model.[8]
Detailed Experimental Protocols
MetAP2 Biochemical Assay
This assay determines the in vitro inhibitory activity of M8891 against recombinant human MetAP2.[4]
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Principle: A continuous-wave fluorescent assay is used to measure the enzymatic activity of MetAP2. The assay utilizes a fluorogenic substrate, Met-AMC (Methionine-7-amido-4-methylcoumarin), which upon cleavage by MetAP2, releases a fluorescent product that can be quantified.
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Materials:
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Recombinant Human MetAP2
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M8891 (or other test compounds)
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Met-AMC substrate
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Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂
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96-well black microplates
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Fluorescence plate reader
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-
Procedure:
-
Prepare serial dilutions of M8891 in DMSO and then further dilute in Assay Buffer.
-
Add 25 µL of the diluted M8891 or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
-
Add 25 µL of 140 nM recombinant human MetAP2 in Assay Buffer to each well.
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Pre-incubate the plate at 25°C for 15 minutes.
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Initiate the reaction by adding 50 µL of 0.5 mM Met-AMC substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of M8891.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Cell Proliferation Assay
This assay measures the anti-proliferative effect of M8891 on various cancer cell lines.[8]
-
Principle: The assay quantifies cell proliferation by measuring the incorporation of BrdU (Bromodeoxyuridine), a synthetic nucleoside that is incorporated into newly synthesized DNA during cell division.
-
Materials:
-
Cancer cell lines (e.g., A549, HT1080, U87MG)
-
Complete cell culture medium
-
M8891
-
BrdU labeling solution (Roche)
-
96-well cell culture plates
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Microplate reader
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-
Procedure:
-
Seed cells at a density of 1,000–2,500 cells/well in 175 µL of complete medium in 96-well plates and incubate overnight at 37°C.
-
Prepare serial dilutions of M8891 in DMSO and dilute 1:40 in complete medium.
-
Add 25 µL of the diluted M8891 or vehicle control to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add BrdU stock solution to a final concentration of 10 µmol/L per well and incubate for an additional 18 hours at 37°C.
-
Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
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In Vivo Matrigel Plug Angiogenesis Assay
This assay evaluates the anti-angiogenic activity of M8891 in a mouse model.[8][9]
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Principle: Matrigel, a basement membrane extract, is mixed with angiogenic factors and injected subcutaneously into mice. The Matrigel solidifies, forming a plug that supports the ingrowth of new blood vessels. The extent of angiogenesis can be quantified by measuring hemoglobin content or by immunohistochemical analysis of endothelial cell markers. In the case of M8891, a transgenic VEGFR2-luc mouse model was used, where angiogenesis is quantified by bioluminescence imaging.[8]
-
Materials:
-
Transgenic VEGFR2-luc mice
-
Growth factor-reduced Matrigel
-
Angiogenic factors (e.g., VEGF, bFGF)
-
M8891
-
Bioluminescence imaging system
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-
Procedure:
-
On the day of injection, mix ice-cold Matrigel with angiogenic factors.
-
Subcutaneously inject the Matrigel mixture into the flank of the mice.
-
Administer M8891 or a vehicle control to the mice (e.g., orally).
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At a predetermined time point, perform bioluminescence imaging to quantify the VEGFR2 promoter-driven luciferase reporter gene expression, which correlates with the extent of angiogenesis.
-
Alternatively, the Matrigel plugs can be excised, and angiogenesis can be quantified by measuring hemoglobin content or through histological analysis for endothelial cell markers like CD31.
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Genome-wide CRISPR Screen
This screen was performed to identify genetic determinants of sensitivity and resistance to M8891.[8]
-
Principle: A pooled library of single-guide RNAs (sgRNAs) targeting a large number of genes is introduced into a population of cells expressing Cas9 nuclease. Each cell receives a single sgRNA, which directs Cas9 to create a knockout of the target gene. The cell population is then treated with M8891, and the sgRNAs that are enriched or depleted in the surviving cell population are identified by deep sequencing.
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Materials:
-
Cancer cell lines (A549, HT1080, U87MG) expressing Cas9
-
Genome-wide sgRNA library
-
Lentiviral packaging plasmids
-
M8891
-
Next-generation sequencing platform
-
-
Procedure:
-
Package the sgRNA library into lentiviral particles.
-
Transduce the Cas9-expressing cancer cell lines with the lentiviral sgRNA library at a low multiplicity of infection to ensure that most cells receive a single sgRNA.
-
Select for transduced cells.
-
Treat the cell population with M8891 at a concentration that inhibits cell growth by approximately 40% (IC40).
-
Harvest genomic DNA from the surviving cells.
-
Amplify the sgRNA sequences from the genomic DNA by PCR.
-
Perform deep sequencing of the amplified sgRNAs to determine their relative abundance.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the M8891-treated population compared to a control population.
-
Western Blot for Met-EF1α Detection
This method is used to detect the accumulation of the pharmacodynamic biomarker Met-EF1α following M8891 treatment.[8]
-
Principle: Proteins from cell or tumor lysates are separated by size using SDS-PAGE, transferred to a membrane, and the specific protein of interest (Met-EF1α) is detected using a primary antibody specific to the methionylated N-terminus of EF1α, followed by a secondary antibody conjugated to a detection enzyme or fluorophore.
-
Materials:
-
Cell or tumor lysates
-
Primary antibody against Met-EF1α
-
Secondary antibody (e.g., HRP-conjugated)
-
Protein electrophoresis and transfer equipment
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells or tumors treated with M8891 or vehicle control.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Met-EF1α.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
References
- 1. broadinstitute.org [broadinstitute.org]
- 2. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. CRISPR-sgRNA library construction [en.gentlegen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol 1: Single-Guide Library Design and Construction - PMC [pmc.ncbi.nlm.nih.gov]
